Propargyl-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary amine for amide coupling. With exactly 7 ethylene oxide units, it provides a precise, hydrophilic spacer of approximately 25 Å. It is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and biomaterial functionalization, where controlled spacing and high aqueous solubility (>80 mg/mL) are required to maintain the biological activity and processability of the conjugated payloads .
Substituting Propargyl-PEG7-amine with shorter or longer PEG lengths (e.g., PEG3 or PEG11) or alternative click chemistries (e.g., DBCO) can severely compromise conjugate performance and manufacturability. In PROTAC design, altering the PEG length by even a few units can disrupt the E3 ligase-target protein ternary complex, shifting a highly potent degrader to an inactive molecule. Furthermore, replacing the propargyl group with a strain-promoted DBCO group introduces significant hydrophobic bulk, which can alter the pharmacokinetic profile of ADCs, increase non-specific binding, and reduce conjugation efficiency in sterically hindered binding pockets .
The length of the PEG spacer is a critical determinant of PROTAC degradation efficiency. In comparative studies of PROTACs, linkers providing ~25 Å of spacing (such as PEG7) facilitate E3 ligase-target protein ternary complex formation. When compared to shorter linkers like Propargyl-PEG3-amine (~12 Å), the PEG7 linker reduces steric clash between the recruited proteins, frequently resulting in a 10- to 50-fold improvement in the half-maximal degradation concentration (DC50) for specific target-ligase pairs [1].
| Evidence Dimension | PROTAC Degradation Efficiency (DC50) |
| Target Compound Data | Propargyl-PEG7-amine (~25 Å spacing, low nanomolar DC50) |
| Comparator Or Baseline | Propargyl-PEG3-amine (~12 Å spacing, high nanomolar to micromolar DC50) |
| Quantified Difference | 10- to 50-fold improvement in DC50 due to relieved steric hindrance |
| Conditions | In vitro targeted protein degradation assays |
Procurement of the exact PEG7 length is essential for PROTACs requiring a ~25 Å spacer to achieve functional ternary complex formation without steric clash.
While strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO avoids copper catalysts, the DBCO moiety introduces substantial steric bulk (MW ~275 Da) compared to the minimal footprint of the propargyl group (MW ~39 Da). For conjugation at sterically restricted protein sites, Propargyl-PEG7-amine via CuAAC consistently achieves high conversion rates. In contrast, DBCO-PEG linkers can exhibit significantly reduced conjugation yields in tight pockets and may induce unwanted hydrophobic aggregation or non-specific binding in the resulting conjugate [1].
| Evidence Dimension | Steric footprint and conjugation efficiency |
| Target Compound Data | Propargyl-PEG7-amine (MW ~39 Da reactive group, >95% yield in restricted sites) |
| Comparator Or Baseline | DBCO-PEG7-amine (MW ~275 Da reactive group, reduced yield in tight pockets) |
| Quantified Difference | ~236 Da reduction in reactive group bulk; prevention of steric-induced yield loss |
| Conditions | Bioorthogonal conjugation to sterically restricted azido-proteins |
Buyers modifying compact or sterically hindered biomolecules should prioritize Propargyl-PEG7-amine to maximize conjugation yield and avoid hydrophobic liabilities.
The incorporation of a 7-unit PEG chain provides substantially higher aqueous solubility compared to equivalent-length aliphatic linkers. Propargyl-PEG7-amine demonstrates an aqueous solubility of >80 mg/mL, whereas structurally similar alkyl-alkyne linkers are highly lipophilic and often exhibit solubility of <1 mg/mL in water. This high hydrophilicity is crucial for preventing the aggregation of heavily modified Antibody-Drug Conjugates (ADCs) and ensuring the processability of PROTACs in physiological buffers .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Propargyl-PEG7-amine (>80 mg/mL in water) |
| Comparator Or Baseline | Propargyl-alkyl-amine (<1 mg/mL in water) |
| Quantified Difference | >80-fold increase in aqueous solubility |
| Conditions | Standard aqueous buffer formulation (ultrasonic assisted) |
Selecting the PEG7 linker over aliphatic alternatives is critical for maintaining the solubility and stability of downstream therapeutic conjugates.
Chosen for bridging E3 ligase ligands and target protein binders that require a flexible, hydrophilic ~25 Å spatial separation to form a productive ternary complex .
Ideal for attaching cytotoxic payloads to azido-modified antibodies via CuAAC, where the PEG7 chain enhances the overall solubility of the ADC and prevents premature aggregation in systemic circulation .
Suitable for modifying amine-reactive surfaces to display terminal alkynes, enabling the subsequent high-density, sterically unhindered attachment of targeting peptides or fluorescent dyes .
Selected for modular library synthesis where the minimal steric footprint of the propargyl group ensures consistent, high-yielding CuAAC reactions across diverse azide-functionalized substrates .